Physicochemical Profiling of (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one: Molecular Weight and Aqueous Solubility Dynamics
Physicochemical Profiling of (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one: Molecular Weight and Aqueous Solubility Dynamics
Executive Summary
The compound (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (also identified as CHEMBL2047862 or PD139142) is a highly specialized cyclic hydroxamic acid derivative[1]. In modern neuropharmacology, compounds within this structural class are heavily investigated as potent inhibitors of Kynurenine Aminotransferase II (KAT II)[2]. By inhibiting KAT II, these molecules reduce the synthesis of kynurenic acid (KYNA) in the brain, offering a promising therapeutic mechanism for treating cognitive impairment associated with schizophrenia and other central nervous system (CNS) disorders[3].
For CNS-targeted therapeutics, precise characterization of molecular weight (MW) and aqueous solubility is non-negotiable. These parameters dictate blood-brain barrier (BBB) permeability, oral bioavailability, and formulation strategy. This whitepaper provides a comprehensive technical breakdown of the compound's physicochemical properties, the causality behind its solubility profile, and self-validating experimental protocols for its empirical determination.
Structural Analysis and Molecular Weight
The core scaffold of (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one consists of a tetrahydroquinoline ring system modified with a hydroxamic acid moiety (N-OH and C=O) and a primary amine at the chiral C3 position[1].
Causality in Drug Design: Why Molecular Weight Matters
The exact molecular weight of this compound is 192.21 g/mol (Molecular Formula: C₁₀H₁₂N₂O₂)[1]. In the context of CNS drug development, a molecular weight strictly below 400 Da is highly desirable to facilitate passive diffusion across the tight junctions of the BBB. At 192.21 g/mol , this molecule is exceptionally compact. Its low molecular weight, combined with a Topological Polar Surface Area (TPSA) of 66.6 Ų and zero rotatable bonds, inherently biases the molecule toward high membrane permeability and rapid systemic absorption[1].
Table 1: Summary of Physicochemical Properties
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Defines the atomic composition and exact mass. |
| Molecular Weight | 192.21 g/mol | Ideal for BBB penetration (< 400 Da). |
| LogP (XLogP3-AA) | 0.3 | Highly hydrophilic; suggests excellent aqueous solubility. |
| TPSA | 66.6 Ų | Optimal for CNS penetration (target range: 40–90 Ų). |
| H-Bond Donors | 2 | Contributes to target binding (amine and hydroxyl groups). |
| H-Bond Acceptors | 3 | Facilitates interaction with the KAT II active site. |
Data derived from PubChem CID 53254527[1].
Mechanistic Context: KAT II Inhibition
To understand why solubility is critical for this compound, we must examine its biological target. The compound acts in the kynurenine pathway, specifically targeting KAT II[2]. Because the target is intracellular within the brain's glial cells, the drug must dissolve completely in the gastrointestinal tract, enter systemic circulation, and cross the BBB without precipitating.
Mechanism of Action: KAT II Inhibition by 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one.
Aqueous Solubility: Predictive Dynamics and pH-Dependency
Aqueous solubility is not a static number; it is a dynamic property dictated by the ionization state of the molecule at a given pH.
The Amphoteric Nature of the Molecule
(3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is an ampholyte (zwitterion). It possesses two distinct ionizable centers:
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The Primary Amine (C3): Acts as a base. At acidic pH (e.g., stomach pH 1.2), this amine is protonated (-NH₃⁺), drastically increasing aqueous solubility.
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The Hydroxamic Acid (N1-OH): Acts as a weak acid. At basic pH (e.g., intestinal pH 7.4 to 8.0), the hydroxyl group can deprotonate (-N-O⁻), again increasing solubility.
Causality Insight: Because of its LogP of 0.3[1], the intrinsic solubility (the solubility of the neutral, un-ionized species) is already expected to be very high (likely > 1 mg/mL). However, the solubility profile will be "U-shaped." It will be highly soluble at pH 1.2 (cationic form) and pH 8.0 (anionic form), with its lowest solubility occurring at its isoelectric point (pI), where the net charge is zero.
Table 2: Predicted Solubility States Across Physiological pH
| Physiological Compartment | pH Range | Dominant Ionization State | Expected Solubility Impact |
| Stomach | 1.2 - 2.0 | Cationic (Amine protonated) | Maximum Solubility |
| Duodenum | 5.0 - 6.0 | Zwitterionic / Neutral | Lowest Solubility (Intrinsic) |
| Blood Plasma / BBB | 7.4 | Neutral / Anionic shift | High Solubility |
Self-Validating Experimental Protocols
To empirically validate the aqueous solubility of this compound, a Thermodynamic Shake-Flask Method coupled with LC-MS/MS is the gold standard. Unlike kinetic solubility (which measures precipitation from a DMSO stock), thermodynamic solubility measures the true equilibrium of the crystalline solid dissolving in an aqueous buffer.
Protocol: Thermodynamic Shake-Flask Solubility Assay
System Self-Validation: This protocol includes a mass-balance check. By analyzing both the supernatant and the residual solid pellet, we ensure that the compound has not degraded during the 24-hour incubation, confirming that the measured concentration represents true solubility, not chemical instability.
Step-by-Step Methodology:
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Buffer Preparation: Prepare standard USP buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Verify pH using a calibrated micro-pH meter.
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Solid Compound Addition: Weigh exactly 5.0 mg of crystalline (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one into three separate 2.0 mL glass HPLC vials.
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Solvent Addition: Add 1.0 mL of the respective buffer to each vial. The presence of excess solid (a cloudy suspension) must be visually confirmed to ensure the solution is saturated.
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Equilibration: Seal the vials and place them in an orbital shaker incubator at 37°C (physiological temperature) and 250 RPM for 24 hours.
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Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid.
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Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute 1:10 and 1:100 in mobile phase (e.g., Water/Acetonitrile 50:50 with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.
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LC-MS/MS Quantification: Inject the diluted samples into an LC-MS/MS system. Quantify the concentration against a pre-validated 6-point standard curve (R² > 0.99) prepared in the same matrix.
Shake-Flask Method Workflow for Evaluating Thermodynamic Aqueous Solubility.
Conclusion
The compound (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one represents a highly optimized scaffold for CNS penetration. Its low molecular weight (192.21 g/mol ) and favorable LogP (0.3) theoretically guarantee excellent aqueous solubility and BBB permeability. By employing rigorous, self-validating thermodynamic solubility protocols, researchers can accurately map its pH-dependent solubility profile, ensuring robust formulation strategies for preclinical and clinical KAT II inhibition studies.
References
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PubChem Database. "(s)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1h)-one; CID 53254527". National Center for Biotechnology Information. Available at:[Link]
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BRENDA Enzyme Database. "Reference Id = 737437 - EC 2.6.1.7 (Kynurenine Aminotransferase II)". Available at:[Link]
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ResearchGate. "A practical synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one". Available at:[Link]
